

Spectroscopic and Methodological Profile of Fmoc- α -Methyl-L-Phenylalanine (Fmoc- α -Me-Phe-OH)

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Compound of Interest

Compound Name: *Fmoc-alpha-Me-Phe-OH*

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A comprehensive technical overview of the spectroscopic characteristics and analytical methodologies for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid (Fmoc- α -Me-Phe-OH), a key building block in peptide synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available data to facilitate its use in complex peptide design and synthesis.

Fmoc- α -Me-Phe-OH, a derivative of phenylalanine, incorporates a methyl group at the alpha-carbon, which imparts unique conformational constraints on the resulting peptides, enhancing their stability against enzymatic degradation. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis for the temporary protection of the alpha-amino group.

Spectroscopic Data

While a complete, verified dataset for Fmoc- α -Me-Phe-OH is not readily available in public repositories, the following represents expected and typical spectroscopic characteristics based on its chemical structure. For comparison, data for the closely related, non-methylated Fmoc-L-Phenylalanine is often referenced, though significant differences, particularly in the NMR spectra, are expected due to the presence of the α -methyl group.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Fmoc- α -Me-Phe-OH

| ^1H NMR | Expected Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|---------------------------------------|---|---------------|--|
| Phenyl (Ar-H) | 7.10 - 7.40 | Multiplet | 5H of Phenylalanine side chain |
| Fmoc (Ar-H) | 7.60 - 7.90 | Multiplet | 8H of Fluorenyl group |
| Fmoc (CH, CH ₂) | 4.20 - 4.50 | Multiplet | CH and CH ₂ of Fluorenylmethoxycarbonyl group |
| α -Methyl (CH ₃) | ~1.50 | Singlet | 3H of α -methyl group |
| β -Methylene (CH ₂) | ~3.10 | AB quartet | 2H of β -methylene group |
| Carboxylic Acid (OH) | >10.0 | Broad Singlet | 1H of Carboxylic acid |
| Amide (NH) | ~5.5 - 6.5 | Singlet | 1H of Amide proton |

| ^{13}C NMR | Expected Chemical Shift (δ , ppm) | Assignment |
|-------------------------------------|---|--|
| Carbonyl (C=O) | ~176 | Carboxylic acid carbonyl |
| Carbonyl (C=O) | ~156 | Urethane carbonyl |
| Aromatic (Ar-C) | 120 - 145 | Phenylalanine and Fmoc aromatic carbons |
| Fmoc (CH, CH ₂) | 47, 67 | CH and CH ₂ of Fluorenylmethoxycarbonyl group |
| α -Carbon (C α) | ~60 | Quaternary α -carbon |
| β -Carbon (C β) | ~40 | Methylene carbon of the benzyl side chain |
| α -Methyl (CH ₃) | ~25 | α -methyl carbon |

Table 2: Infrared (IR) Spectroscopy Data for Fmoc- α -Me-Phe-OH

| Functional Group | Expected Absorption Range (cm ⁻¹) | Vibration Mode |
|-----------------------|---|----------------|
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amide) | ~3300 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | ~1710 | Stretching |
| C=O (Urethane) | ~1690 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |

Table 3: Mass Spectrometry (MS) Data for Fmoc- α -Me-Phe-OH

| Parameter | Value |
|------------------------------|---|
| Molecular Formula | C ₂₅ H ₂₃ NO ₄ |
| Molecular Weight | 401.46 g/mol |
| Expected [M+H] ⁺ | 402.17 |
| Expected [M+Na] ⁺ | 424.15 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Fmoc-protected amino acids, including Fmoc- α -Me-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of Fmoc- α -Me-Phe-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons (NH and OH).

- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 16 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: Same as for ^1H NMR, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).
 - Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal.
 - For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: Scan the sample over the mid-IR range (typically 4000 to 400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

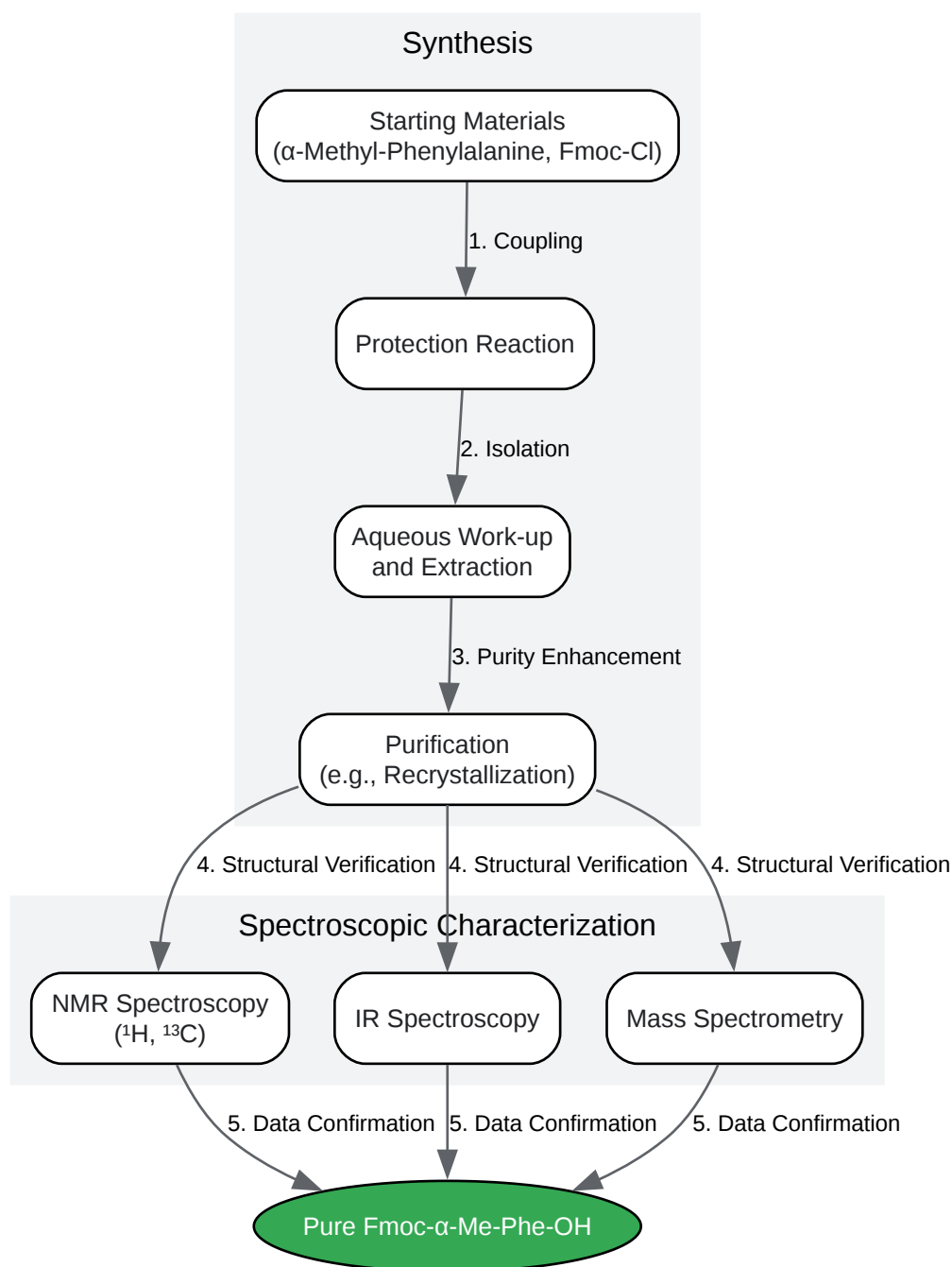
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for ionization (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote

protonation).

- Data Acquisition:
 - Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
 - Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.
 - Mode: Acquire the spectrum in positive ion mode to observe protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) adducts.

Logical Workflow for Characterization

The general workflow for the synthesis and characterization of a modified amino acid like Fmoc- α -Me-Phe-OH is illustrated below. This process ensures the identity and purity of the compound before its use in further applications such as peptide synthesis.



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General workflow for the synthesis and characterization of Fmoc-α-Me-Phe-OH.

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